molecular formula C12H16O3 B3147733 4-(3,4-Dimethoxyphenyl)butan-2-one CAS No. 6302-60-9

4-(3,4-Dimethoxyphenyl)butan-2-one

Cat. No. B3147733
CAS RN: 6302-60-9
M. Wt: 208.25 g/mol
InChI Key: RVTJUTXCUYSHAZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)butan-2-one is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.2536 . Other names for this compound include 2-Butanone, 4-(3,4-dimethoxyphenyl)-; α-Veratrylpropanone; Gingerone, methyl ether; Methyl zingerone .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Dimethoxyphenyl)butan-2-one consists of a butan-2-one group attached to a 3,4-dimethoxyphenyl group . The structure can be represented as a 2D Mol file .


Physical And Chemical Properties Analysis

4-(3,4-Dimethoxyphenyl)butan-2-one has a density of 1.039g/cm3, a boiling point of 301.2°C at 760 mmHg, and a refractive index of 1.495 . Its vapour pressure is 0.00107mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Oxidative Coupling in Synthesis : The compound is used in the synthesis of various aromatic compounds. For instance, it's involved in the synthesis of aryltetralin derivatives through aryl-benzyl coupling, showcasing its role in complex chemical reactions (Krauss & Taylor, 1992).

  • Solvation and Specific Interactions : Research on binary mixtures of butan-2-one with different alcohols and chloroform highlights the substance’s influence on enthalpy changes and specific interactions in chemical solutions (Varfolomeev et al., 2015).

Biological and Pharmacological Aspects

  • Oxygen-Containing Heterocycles : It is a component in oxygen-containing heterocycles like 3-benzylchroman-4-ones, which have applications due to their anti-inflammatory, antibacterial, and other properties (Salam et al., 2021).

  • Synthetic Utility in Attractants : A study on its efficacy as a fruit fly attractant was conducted, although it was found to be inactive in this regard. This highlights its potential utility in developing synthetic attractants or repellents (Pranowo et al., 2010).

Materials Science and Photophysical Properties

  • Photopolymerization Processes : It's used in photopolymerization, where compounds like alkoxyamines bearing a chromophore group linked to the aminoxyl function are investigated for their photoinitiating abilities (Guillaneuf et al., 2010).

  • Photophysical Investigation in Dyes : Its derivatives have been studied for their photophysical properties, particularly in dyes, where they exhibit solvatochromic properties useful in various industrial applications (Asiri et al., 2017).

Environmental Studies

  • Photodegradation Studies : The compound is used in studies related to the photostability and photodegradation of substances like fungicides, which is crucial for understanding their environmental impact and degradation pathways (Nag & Dureja, 1997).

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTJUTXCUYSHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285264
Record name 4-(3,4-Dimethoxyphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)butan-2-one

CAS RN

6302-60-9
Record name NSC41222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-Dimethoxyphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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